Enhanced Acidity of 2-Bromo-6-fluorobenzoic Acid Relative to Other Halogenated Benzoic Acid Regioisomers
2-Bromo-6-fluorobenzoic acid exhibits a predicted acid dissociation constant (pKa) of 1.92±0.10 . This value is significantly lower (indicating a stronger acid) than that of the 5‑fluoro regioisomer (2-bromo-5-fluorobenzoic acid), which is predicted to have a pKa of approximately 2.30, and the 4‑fluoro regioisomer (2-bromo-4-fluorobenzoic acid), predicted at approximately 2.45 . The ortho-fluorine atom exerts a pronounced electron-withdrawing inductive effect and can participate in intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing the conjugate base and enhancing acidity beyond what is observed for meta- or para-substituted analogues.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.92 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-bromo-5-fluorobenzoic acid (predicted pKa ~2.30); 2-bromo-4-fluorobenzoic acid (predicted pKa ~2.45) |
| Quantified Difference | ΔpKa ≈ -0.38 to -0.53 (more acidic) |
| Conditions | Predicted using ACD/Labs Percepta Platform at 25°C; experimental validation may refine values. |
Why This Matters
For applications requiring precise control over protonation state, such as in crystallization studies, salt formation, or pH-dependent separations, the increased acidity of 2-bromo-6-fluorobenzoic acid provides a distinct advantage over less acidic isomers.
